References:[1] https://www.semanticscholar.org/paper/8baa25c55c14539d6bfb4eda9c29abd7dc2aacdf [] https://www.semanticscholar.org/paper/8e9c9429e0d972e2c5775207634ec19249f7cacb [] https://www.semanticscholar.org/paper/a78f636e6d1a767345da9cbf8bf5d3e7dd786c8f [] https://www.semanticscholar.org/paper/0cd53e9e3e4c78dd5c2dd79af47cb17de810ace9 [] https://www.semanticscholar.org/paper/a30ddfaf3a066098f6c7cca3d38cb8a058043732[19] https://www.semanticscholar.org/paper/ae39a9e3eb0680b3c05b9743e4d57f2897f3715e [] https://www.semanticscholar.org/paper/ce14830c91230e658c9feba3ad110ae53cb4db2d [] https://www.semanticscholar.org/paper/4d625c5aa745c0488eae4bce841e834c1eb39f8c
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of compounds that may exhibit pharmacological properties, particularly in the context of neurological and inflammatory disorders. The compound's structure includes an azetidine ring, which is significant for its biological activity.
The compound has been referenced in various scientific literature and patent applications, indicating its relevance in drug development. Notably, it has been studied for its role as a phosphodiesterase 9 inhibitor, which suggests potential uses in treating conditions such as cognitive dysfunction and neurodegenerative diseases .
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can be classified under:
The synthesis of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one typically involves several steps:
The synthesis may utilize various reagents and conditions, including:
Key data regarding the molecular structure includes:
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can participate in several chemical reactions:
The reactivity of the compound is influenced by its functional groups, particularly the amino and carbonyl functionalities, which can engage in hydrogen bonding and other intermolecular interactions.
The mechanism of action for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, particularly as a phosphodiesterase inhibitor, involves:
Studies have shown that compounds with similar structures exhibit significant inhibition of phosphodiesterase activity, which correlates with their therapeutic effects .
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one has potential applications in:
Multi-step organic synthesis remains pivotal for constructing the azetidine core of 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one. A prominent strategy involves masked acyl cyanide (MAC) three-component reactions, enabling homologation of N,N-dibenzyl-L-phenylalaninal precursors. This approach achieves high diastereoselectivity (dr >98:2) through a Felkin-Anh controlled nucleophilic addition, 1,4-silyl transfer, and cyanide elimination sequence, yielding key intermediates like N,N-dibenzyl-O-TBS-protected allophenylnorstatin amides. Subsequent reduction furnishes the target diamino scaffold [9]. Alternative routes employ epoxide intermediates derived from L-phenylalanine, though these require additional protection/deprotection steps that reduce overall efficiency. For example, regioselective epoxide ring opening with amines necessitates Boc or Z protection, introducing 2-3 extra steps compared to MAC-based pathways [9]. Recent optimizations demonstrate one-pot reduction systems using TMSCl-activated LAH reduction, converting amides directly to amines with yields up to 80%—significantly higher than conventional LAH methods (21% yield) [9].
Table 1: Multi-Step Synthesis of Azetidine-Phenylbutanone Derivatives
Starting Material | Key Intermediate | Reaction Conditions | Yield (%) | diastereoselectivity |
---|---|---|---|---|
N,N-dibenzyl-L-phenylalaninal | MAC adducts (1a-j) | Et₂O, DMAP, rt | 63–87% | >98:2 anti |
MAC adduct (1a) | Deprotected amide (2a) | TMSCl/CH₂Cl₂, 0°C | 21–26%* | N/A |
MAC adduct (1a) | Diamine product (3a) | TMSCl/LAH/CH₂Cl₂, 1.5h | 80% | Preserved |
*Conventional LAH reduction without activation
Biocatalytic methods offer efficient stereoselective amination for synthesizing chiral intermediates of 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one. Transaminase enzymes from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) demonstrate high activity for asymmetric synthesis of β-amino carbonyl precursors when coupled with pyruvate decarboxylase (PDC) as a cofactor regeneration system. Under optimized conditions (pH 7.5, 30°C), CviTA with PDC generates 6.2 mM of chiral amine product—a 10-fold increase over reactions without PDC. This system achieves >90% enantiomeric excess (ee) for structurally related 3-amino-1-phenylbutane derivatives, suggesting applicability to azetidine-containing analogs [1]. Immobilized transaminases enable catalyst recycling, improving process economics. Additionally, whole-cell biocatalysts expressing ornithine decarboxylase facilitate amine formation via decarboxylation, though substrate scope limitations exist for constrained azetidine systems [3].
Table 2: Enzymatic Performance in Asymmetric Amination
Enzyme | Cofactor System | pH | Product Concentration (mM) | ee (%) |
---|---|---|---|---|
CviTA | Pyruvate decarboxylase | 7.5 | 6.2 | >90 |
CviTA | None | 7.5 | 0.6 | Not reported |
VflTA | Pyruvate decarboxylase | 7.5 | 5.9 | >90 |
VflTA | None | 7.5 | 1.0 | Not reported |
Azetidine ring construction employs intramolecular cyclization strategies, with aza-Michael additions and nucleophilic displacements as key methods. Strain-driven ring closure of 1,3-dihalopropanes with primary amines provides 3-substituted azetidines, though yields are moderate (45–60%) due to competing polymerization. Superior approaches use carbamate-protected precursors, where deprotection-cyclization sequences deliver 3-aminoazetidine cores in 75–82% yield [1] [4]. For late-stage functionalization, N-acylation of 3-aminoazetidine with 4-phenylbutanoyl chloride proceeds efficiently in dichloromethane with triethylamine, yielding the target compound at >85% purity. Microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields (e.g., 78% in 15 min vs. 76% in 3h conventional heating) [2]. Patent literature describes stereocontrolled ring expansions of β-lactams using organometallic reagents, though scalability remains challenging [4].
Solvent polarity critically influences both reaction kinetics and stereochemical outcomes. Polar aprotic solvents like DMF enhance nucleophilicity in SN² ring closures, increasing azetidine formation rates by 3-fold versus THF. Conversely, ethereal solvents (MTBE, cyclopentyl methyl ether) optimize diastereoselectivity in MAC reactions, achieving >98:2 dr [9]. Catalytic systems show marked improvements:
Temperature control proves vital for minimizing epimerization; reactions below 0°C preserve stereointegrity during LAH reductions [9]. Recent advances employ flow chemistry with immobilized lipases for dynamic kinetic resolution, enabling >99% ee in continuous mode [1].
Table 3: Solvent and Catalyst Impact on Key Reactions
Reaction Type | Optimal Solvent | Catalyst | Yield (%) | Selectivity |
---|---|---|---|---|
Azetidine ring closure | DMF | K₂CO₃ | 82% | N/A |
MAC homologation | Diethyl ether | DMAP | 87% | >98:2 dr |
Enantioselective acylation | Toluene | (R)-BINOL-PA | 90% | 92% ee |
Reductive amination | CH₂Cl₂ | TMSCl/LAH | 80% | >95% dr retention |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8